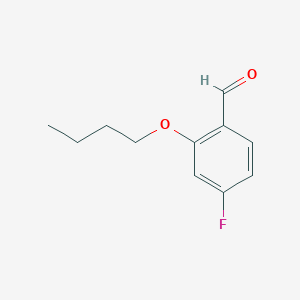

2-Butoxy-4-fluorobenzaldehyde

Description

Properties

IUPAC Name |

2-butoxy-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMNWTYIHKRHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yield Optimization

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing aldehyde group activates the chloro substituent for fluoride displacement.

Nucleophilic Alkylation of Phenolic Intermediates

Synthesis via O-Alkylation

This two-step approach involves:

-

Preparation of 4-Fluoro-2-hydroxybenzaldehyde : Achieved via Duff formylation of 3-fluorophenol followed by selective fluorination.

-

tert-Butoxy Group Introduction : React with tert-butyl bromide (t-BuBr) in the presence of a base (e.g., K2CO3) and a polar solvent (e.g., acetone).

Reaction Scheme :

Key Parameters

-

Base Selection : Potassium carbonate outperforms NaOH due to milder conditions and reduced aldehyde oxidation.

-

Solvent : Acetone or DMF ensures solubility of both phenolic and alkylating agents.

-

Temperature : Reflux (56–80°C) balances reaction rate and side-product formation.

Yield Considerations :

-

Typical yields range from 65–75%, limited by competing C-alkylation or over-alkylation.

Friedel-Crafts Alkylation Strategies

Direct Alkylation of Fluorobenzaldehyde

Friedel-Crafts alkylation offers a route to introduce tert-butoxy groups directly onto fluorobenzaldehyde. However, the aldehyde’s electron-withdrawing nature deactivates the ring, necessitating strong Lewis acids like AlCl3 or FeCl3.

Procedure :

-

Protection of Aldehyde : Convert 4-fluorobenzaldehyde to its acetal derivative to prevent electrophilic deactivation.

-

Alkylation : React with tert-butyl alcohol (t-BuOH) in the presence of AlCl3.

-

Deprotection : Hydrolyze the acetal under acidic conditions to regenerate the aldehyde.

Challenges :

-

Low regioselectivity at the ortho-position due to steric hindrance from the tert-butyl group.

-

Competing side reactions (e.g., dialkylation) reduce yield.

Oxidation of Methyl-Substituted Precursors

Oxidation of 2-tert-Butoxy-4-fluorotoluene

This method involves oxidizing a methyl group to an aldehyde:

-

Synthesize 2-tert-Butoxy-4-fluorotoluene via Ullmann coupling or alkylation.

-

Oxidation : Use strong oxidizing agents like CrO3 or SeO2 under controlled conditions.

Reaction Conditions :

Limitations :

-

Over-oxidation to carboxylic acids is common.

-

Toxic reagents (e.g., CrO3) necessitate careful handling.

Comparative Analysis of Methods

Key Takeaways :

Scientific Research Applications

2-Butoxy-4-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butoxy-4-fluorobenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The butoxy and fluorine substituents can influence the reactivity and selectivity of these interactions.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Withdrawing Groups : Fluorine (in this compound) and bromine (in 4-(Bromomethyl)benzaldehyde) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions. However, bromine’s larger atomic size may lead to distinct reaction pathways .

Biological Activity

2-Butoxy-4-fluorobenzaldehyde, a compound within the benzaldehyde family, has garnered attention for its potential biological activity. Its structure features a fluorine atom and a butoxy group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H11F O

- Molecular Weight : 178.22 g/mol

- Structure : The compound consists of a fluorobenzaldehyde core substituted with a butoxy group, enhancing its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biomolecules, particularly proteins and enzymes. While specific mechanisms of action remain under-researched, several studies suggest potential pathways through which this compound may exert its effects.

Enzyme Interactions

Benzaldehyde derivatives, including this compound, are known to interact with enzymes and proteins. These interactions can lead to modifications in enzyme activity or protein function, influencing various biochemical pathways. Notably, benzaldehyde derivatives may engage in reactions such as the Suzuki–Miyaura coupling, which is significant for carbon–carbon bond formation in organic synthesis.

Case Study 1: Protein Labeling

Research indicates that benzaldehyde derivatives can selectively react with aminooxy groups in peptides to form oxime products. This selectivity is crucial for applications in protein labeling and drug design, where specific interactions are necessary for therapeutic efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Differences |

|---|---|---|

| 2-tert-Butoxybenzaldehyde | Lacks fluorine; different reactivity | No fluorine atom affects chemical behavior |

| 4-Fluorobenzaldehyde | Lacks butoxy group; different solubility | Different functional group affects properties |

| 2-tert-Butoxy-4-chlorobenzaldehyde | Contains chlorine instead of fluorine | Chlorine alters reactivity compared to fluorine |

This table illustrates the unique properties of this compound compared to similar compounds. The presence of both the butoxy group and fluorine enhances its solubility and reactivity, potentially leading to distinct biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Butoxy-4-fluorobenzaldehyde, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves nucleophilic substitution or etherification reactions. For example, reacting 4-fluoro-2-hydroxybenzaldehyde with 1-bromobutane under basic conditions (e.g., K₂CO₃ in acetone) facilitates alkoxy group introduction. Temperature and solvent polarity significantly impact reaction kinetics and byproduct formation. Monitoring via TLC and optimizing stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to substrate) improves yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How should researchers characterize this compound, and which spectroscopic techniques are most informative?

- Methodological Answer : Combine NMR (¹H, ¹³C, and ¹⁹F), FT-IR, and mass spectrometry for structural confirmation. For instance:

- ¹H NMR : Expect signals at δ 10.0 ppm (aldehyde proton), δ 6.5–7.5 ppm (aromatic protons), and δ 0.9–1.7 ppm (butoxy chain protons).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes . Store in airtight containers under inert gas (N₂) to prevent aldehyde oxidation . Toxicity data for this compound is limited, so apply ALARA principles (As Low As Reasonably Achievable) .

Advanced Research Questions

Q. How can crystallography data resolve ambiguities in the molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond angles and intermolecular interactions. For example, in related benzaldehyde derivatives (e.g., 2-[4-(2-formylphenoxy)butoxy]benzaldehyde), SC-XRD revealed C—H···O hydrogen bonds stabilizing layered structures (e.g., C3—H3⋯O1 = 2.53 Å, 152° angle). Use Rigaku R-AXIS RAPID II diffractometers with MoKα radiation (λ = 0.71075 Å) for data collection. Refinement software like SHELXL-2018 refines thermal parameters and occupancy .

Q. How do halogen substituents (e.g., fluorine, chlorine) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the para position activates the aromatic ring for electrophilic substitution but may hinder nucleophilic attacks. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Compare yields with non-fluorinated analogs to quantify electronic effects. Note: Steric hindrance from the butoxy chain may reduce coupling efficiency .

Q. What strategies address contradictions in toxicological assessments of benzaldehyde derivatives like this compound?

- Methodological Answer : Apply read-across methodologies (as per EFSA FGE.414 guidelines) to extrapolate data from structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde). Use in silico tools (e.g., OECD QSAR Toolbox) to predict toxicity endpoints (e.g., LD₅₀, mutagenicity). Validate with in vitro assays (Ames test, hepatocyte cytotoxicity). If conflicting data arise, prioritize studies adhering to OECD GLP standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.